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Compound of Interest

Compound Name: GSK 1562590 hydrochloride

Cat. No.: B10760792 Get Quote

For researchers, scientists, and drug development professionals, understanding the selectivity

of a compound is paramount to predicting its potential therapeutic efficacy and off-target

effects. This guide provides a detailed comparison of the cross-reactivity profile of GSK
1562590 hydrochloride, a potent urotensin-II (UT) receptor antagonist, against a panel of

other biological targets. The information presented herein is compiled from preclinical

pharmacology studies to support informed decision-making in research and development.

GSK 1562590 hydrochloride is a high-affinity antagonist of the urotensin-II receptor, with pKi

values ranging from 9.14 to 9.66 for various mammalian recombinant and native UT receptors.

[1][2][3] Its selectivity has been profiled against a broad range of G-protein coupled receptors

(GPCRs), enzymes, ion channels, and neurotransmitter transporters to assess its potential for

off-target interactions.

Comparative Cross-Reactivity Data
An initial screening of GSK 1562590 hydrochloride at a concentration of 1 µM against a panel

of 87 distinct targets revealed appreciable interactions (>30% inhibition) with several aminergic

and peptidergic receptors, as well as the dopamine transporter.[1] Further investigation into the

more significant interactions (>50% inhibition at 1 µM) provided more detailed binding and

functional affinity data. The tables below summarize the quantitative data for the on-target

activity and the most significant off-target interactions of GSK 1562590 hydrochloride.
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Target Ligand/Assay Species
pKi / %
Inhibition @
1µM

Reference

Urotensin-II (UT) [¹²⁵I]hU-II Binding Human 9.28 [1]

[¹²⁵I]hU-II Binding Monkey 9.14 [1]

[¹²⁵I]hU-II Binding Rat 9.66 [1]

[¹²⁵I]hU-II Binding Mouse 9.34 [1]

[¹²⁵I]hU-II Binding Cat 9.64 [1]

α₁-adrenoceptor Prazosin Binding - 58% [1]

α₂-adrenoceptor
Rauwolscine

Binding
- 46% [1]

Dopamine D₂S
Spiperone

Binding
- 6.9 (pKi) [1]

Dopamine

Transporter

WIN 35428

Binding
- 54% [1]

5-HT₁ₐ
8-OH-DPAT

Binding
- 7.1 (pKi) [1]

5-HT₂ₐ
Ketanserin

Binding
- 42% [1]

NK₂
SR48968

Binding
- 39% [1]

Opioid κ U69593 Binding - 47% [1]

Table 1: On-target and primary off-target binding profile of GSK 1562590 hydrochloride.
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Target Assay Type Species pIC₅₀ / pKₑ
Agonist/Ant
agonist
Activity

Reference

Opioid κ
[³⁵S]GTPγS

Binding
- 7.0 (pEC₅₀) Agonist [1]

NK₂
Ca²⁺

Mobilization
- 6.8 (pA₂) Antagonist [1]

Table 2: Functional activity of GSK 1562590 hydrochloride at selected off-targets.

Despite these interactions, GSK 1562590 hydrochloride demonstrates a significant selectivity

window, with at least 194-fold selectivity for the human UT receptor over these off-targets.[1]

Comparison with Other Urotensin-II Antagonists
For comparative purposes, other known urotensin-II receptor antagonists include palosuran

(ACT-058362) and SB-706375. While comprehensive cross-reactivity panels for these

compounds are not as readily available in the public domain, some selectivity information has

been reported.

Palosuran has been described as a potent and specific antagonist of the human UT receptor.

[4] However, it exhibits over 100-fold lower inhibitory potency on the rat UT receptor

compared to the human receptor.[4]

SB-706375 is reported to be a selective UT receptor antagonist with greater than or equal to

100-fold selectivity for the human UT receptor over a panel of 86 other receptors, ion

channels, enzymes, and transporters, where the Ki or IC50 was greater than 1 µM.

Experimental Protocols
The following methodologies were employed in the key cross-reactivity studies cited for GSK
1562590 hydrochloride.

Radioligand Binding Assays: Membrane preparations from cells recombinantly expressing the

target of interest or from native tissues were used. Membranes were incubated with a specific
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radioligand and varying concentrations of the test compound (GSK 1562590 hydrochloride).

Non-specific binding was determined in the presence of a high concentration of an unlabeled

competing ligand. Following incubation, bound and free radioligand were separated by

filtration. The radioactivity retained on the filters was quantified using a liquid scintillation

counter. The concentration of the test compound that inhibits 50% of the specific binding (IC50)

was determined, and the inhibition constant (Ki) was calculated using the Cheng-Prusoff

equation.

[³⁵S]GTPγS Functional Assays: This assay measures the functional consequence of GPCR

activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-

proteins. Membranes from cells expressing the receptor of interest were incubated with GDP,

[³⁵S]GTPγS, and varying concentrations of the test compound in the presence or absence of a

known agonist. The amount of bound [³⁵S]GTPγS was determined by scintillation counting.

Agonist activity is observed as an increase in [³⁵S]GTPγS binding, while antagonist activity is

measured by the ability of the compound to block agonist-stimulated binding.

Calcium Mobilization Assays: Cells expressing the target receptor were loaded with a calcium-

sensitive fluorescent dye. The baseline fluorescence was measured before the addition of the

test compound. For antagonist testing, cells were pre-incubated with the test compound before

the addition of a known agonist. Changes in intracellular calcium concentration were monitored

by measuring the fluorescence intensity. The concentration of the antagonist that produces a

two-fold rightward shift in the agonist concentration-response curve was used to calculate the

pA2 value.

Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental approach, the

following diagrams illustrate the urotensin-II signaling pathway and a typical experimental

workflow for cross-reactivity screening.
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Urotensin-II Signaling Pathway
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Experimental Workflow for Cross-Reactivity Profiling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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